1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)- is a heterocyclic compound that has garnered attention due to its potential therapeutic applications, particularly in cancer treatment. This compound belongs to a class of pyrrolo-pyridine derivatives, which are known for their biological activity, especially as inhibitors of fibroblast growth factor receptors (FGFRs) involved in tumor growth and progression.
The compound is classified under the category of nitrogen-containing heterocycles and is characterized by the presence of both pyrrole and pyridine rings. It is primarily synthesized from commercially available starting materials, including 3-pyridinamine and 2-chloropyrimidine, through various chemical reactions involving cyclization and chlorination .
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)- typically involves several key steps:
In industrial settings, the synthesis may be optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to enhance production efficiency.
The molecular formula of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)- is with a molecular weight of approximately 230.65 g/mol. The compound features a complex bicyclic structure that includes both pyrrole and pyridine rings.
Property | Data |
---|---|
Molecular Formula | C11H7ClN4 |
Molecular Weight | 230.65 g/mol |
IUPAC Name | 5-chloro-3-pyrimidin-2-yl-1H-pyrrolo[2,3-b]pyridine |
InChI | InChI=1S/C11H7ClN4/c12-7-4-8-9(6-16-10(8)15-5-7)11-13-2-1-3-14-11/h1-6H,(H,15,16) |
InChI Key | ZHQYNBXYFUSJPY-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=C(N=C1)C2=CNC3=C2C=C(C=N3)Cl |
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)- participates in various chemical reactions:
The mechanism of action for this compound primarily involves its interaction with specific molecular targets:
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)- inhibits fibroblast growth factor receptors (FGFRs). By binding to the active sites of these receptors, it disrupts signaling pathways critical for cell proliferation and survival. This inhibition can lead to reduced tumor growth and metastasis in various cancer types .
The compound exhibits several notable physical and chemical properties:
Relevant data regarding these properties can be obtained through experimental studies focusing on solubility in different solvents and thermal stability assessments.
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(2-pyrimidinyl)- has significant potential in medicinal chemistry:
The 7-azaindole framework serves as a bioisostere for purine nucleobases, enabling competitive binding at ATP sites of kinases:
Table 1: Physicochemical Comparison of Azaindole Isomers
Isomer | Log P | H-bond Acceptors | H-bond Donors | Kinase Affinity |
---|---|---|---|---|
7-Azaindole | 1.8 | 2 | 1 | ++++ |
Indole | 2.3 | 1 | 1 | +++ |
5-Azaindole | 1.7 | 2 | 1 | ++ |
4-Azaindole | 1.6 | 2 | 1 | + |
The 5-chloro substitution in pyrrolopyridine derivatives exerts multifaceted effects on molecular properties:
The 3-(2-pyrimidinyl) group introduces critical pharmacophoric elements for target engagement:
Table 2: Structure-Activity Relationships of C-3 Substitutions
C-3 Substituent | Target | IC₅₀ (μM) | Selectivity Ratio | Key Interactions |
---|---|---|---|---|
2-Pyrimidinyl | FGFR1 | 0.007 | FGFR2/FGFR3: 3.5x | H-bonds: Ala564, Tyr563 |
3-Pyridyl | FGFR1 | 0.032 | FGFR2/FGFR3: 1.2x | Single H-bond: Ala564 |
Phenyl | FGFR1 | 0.56 | None | Hydrophobic only |
4-Morpholinylpyrimidinyl | PDE4B | 0.14 | PDE4D: 6x | H-bond: Tyr325, π-stack: Phe340 |
3,3-Difluoroazetidine | PDE4B | 0.14 | PDE4D: 6x | H-bond: Gln369 |
Structural analysis reveals the synergistic advantages of this specific substitution pattern: The 5-chloro group occupies a hydrophobic subpocket while the 3-(2-pyrimidinyl) group extends toward solvent-exposed regions, enabling simultaneous potency and kinase selectivity optimization. Molecular models of FGFR1 complexes show the chlorine atom buried 8.2 Å deep in a lipophilic cleft lined by Leu484, Val492, and Ala564, while the pyrimidine nitrogen N1 forms a 2.9 Å hydrogen bond with the backbone NH of Ala564 [8] [6]. This strategic vectoring transforms the core scaffold into a highly tunable pharmacophore for diverse therapeutic targets.
Table 3: Physicochemical and ADMET Properties of 5-Chloro-3-(pyrimidinyl)pyrrolopyridine
Property | Value | Method/Reference | Significance |
---|---|---|---|
Molecular Weight | 356.55 g/mol | Calculated | Optimal for CNS penetration |
Log P | 2.5 | XLogP3 [8] | Balanced lipophilicity |
H-bond Donors | 1 | Calculated | Membrane permeability |
H-bond Acceptors | 3 | Calculated | Solubility enhancement |
Aqueous Solubility | -3.8 (Log S) | Estimated | Moderate solubility |
Metabolic Lability | Low | CYP450 screening | Reduced clearance |
Plasma Protein Binding | 89% | Equilibrium dialysis | Influences free fraction |
The strategic incorporation of halogen atoms and nitrogen-rich heterocycles creates molecules with finely tuned electronic properties. NMR studies of analogous compounds show the 5-chloro group deshields H4 and H6 protons by 0.3–0.5 ppm, confirming its electron-withdrawing effect on the ring system. This polarization enhances hydrogen bond donation from the pyrrole NH (δH = 11.8 ppm in DMSO-d₆), strengthening key interactions with biological targets [5] [8]. Meanwhile, the pyrimidinyl group introduces additional hydrogen bond acceptors without significantly increasing molecular weight – a critical advantage for maintaining ligand efficiency.
The future development of this scaffold will leverage structure-based drug design to optimize substitutions at the pyrimidine 4-position and explore N1 modifications while preserving the critical 5-chloro and 3-pyrimidinyl motifs. As kinase inhibitors face increasing selectivity challenges, this scaffold provides a versatile platform for generating isoform-specific therapeutics through rational vector exploration [6] [9] [10].
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5